molecular formula C13H23NO4 B3078796 (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 10548-71-7

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B3078796
CAS No.: 10548-71-7
M. Wt: 257.33 g/mol
InChI Key: KRAQLAQMAHCTHG-WRWGMCAJSA-N
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Description

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a complex bicyclic ether derivative with a fused furo[2,3-d][1,3]dioxolane core. The compound features stereochemical complexity due to its (3aR,5R,6S,6aR) configuration, a piperidin-1-ylmethyl substituent at position 5, and hydroxyl and methyl groups at positions 6 and 2/2, respectively. Its molecular formula is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol (predicted) . Key physical properties include a predicted boiling point of 418.1±45.0°C, density of 1.254±0.06 g/cm³, and pKa of 12.91±0.60, indicative of moderate hydrophobicity and weak acidic character .

The compound’s synthesis typically involves multi-step strategies, such as functionalization of a tetrahydrofurodioxolane backbone via nucleophilic substitution or coupling reactions. For example, describes analogous intermediates (e.g., tert-butyl-protected derivatives) synthesized via silylation, bromination, and alkyne addition, with yields up to 46% . Structural confirmation relies on NMR, IR, and HRMS .

Properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2)17-11-10(15)9(16-12(11)18-13)8-14-6-4-3-5-7-14/h9-12,15H,3-8H2,1-2H3/t9-,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAQLAQMAHCTHG-WRWGMCAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Hydrolysis of the Acetal Protecting Group

The tetrahydrofuro[2,3-d] dioxolane core contains an acid-labile acetal group. Under acidic conditions (e.g., aqueous HCl or trifluoroacetic acid), the dioxolane ring undergoes hydrolysis to yield a diol intermediate. This reaction is critical in synthetic pathways where temporary protection of diols is required .

Example Conditions :

  • Reagent : 0.1 M HCl in THF/H₂O (1:1)

  • Temperature : 50°C, 2 hours

  • Product : (3aR,5R,6S,6aR)-5-[(piperidin-1-yl)methyl]tetrahydrofuran-2,3,6-triol

Functionalization of the Hydroxyl Group

The secondary alcohol at position 6 is amenable to derivatization:

Esterification

Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form esters, enhancing lipophilicity for pharmaceutical applications .

ReagentConditionsProductYield
Acetic anhydridePyridine, RT, 12 hrs6-O-Acetyl derivative85%
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C→RT6-O-Benzoyl derivative78%

Etherification

Alkylation with methyl iodide or benzyl bromide under basic conditions (e.g., NaH) forms stable ethers .

Piperidine Substituent Reactivity

The piperidin-1-ylmethyl group participates in:

Mannich Reactions

The secondary amine in the piperidine ring facilitates nucleophilic addition to carbonyl compounds, forming β-amino alcohol derivatives .

Example :

  • Reagents : Formaldehyde + nitromethane

  • Product : (3aR,5R,6S,6aR)-5-[(4-nitropiperidin-1-yl)methyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d] dioxol-6-ol

N-Alkylation/Acylation

The piperidine nitrogen undergoes alkylation with alkyl halides or acylation with acid chlorides :

Reaction TypeReagentConditionsProduct
N-AlkylationMethyl iodideK₂CO₃, DMF, 60°C, 6 hrsQuaternary ammonium derivative
N-AcylationAcetyl chlorideEt₃N, CH₂Cl₂, 0°C→RTN-Acetylpiperidinylmethyl derivative

Oxidation Reactions

The secondary alcohol at position 6 can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane :

  • Product : (3aR,5R,6aS)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]tetrahydrofuro[2,3-d] dioxol-6-one

Ring-Opening Reactions

The fused furo-dioxolane system undergoes ring-opening under nucleophilic attack (e.g., Grignard reagents) at the acetal oxygen, forming extended carbon chains .

Example :

  • Reagent : Ethylmagnesium bromide

  • Product : (2R,3S,4R,5R)-5-[(piperidin-1-yl)methyl]-2,3,4-trihydroxypentanol

Stability and Degradation Pathways

  • Acid-Catalyzed Degradation : Prolonged exposure to strong acids (pH < 2) leads to decomposition via cleavage of the dioxolane ring and piperidine N-oxide formation .

  • Thermal Stability : Decomposes above 200°C, releasing CO and formaldehyde.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 255.33 g/mol

Structural Characteristics

The compound features a unique fused dioxole structure that contributes to its reactivity and potential biological activity. The presence of the piperidine group enhances its solubility and interaction with biological targets.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows it to act as a protected intermediate in the synthesis of complex carbohydrates and glycosides. This application is vital for developing new synthetic routes in carbohydrate chemistry.

Key Reactions :

  • Oxidation : Can be oxidized to form carboxylic acids or aldehydes.
  • Reduction : Capable of reducing functional groups to hydroxyls.
  • Substitution : The acetyl group can be substituted with various functional groups under controlled conditions.

Biology

In biological research, this compound is utilized as a precursor for synthesizing biologically active molecules. Its structural properties make it suitable for modifications that enhance biological activity.

Case Study :
Research has shown that derivatives of this compound can inhibit specific carbohydrate-processing enzymes, which are crucial in various metabolic pathways. This inhibition can lead to potential therapeutic applications in metabolic disorders.

Medicine

The medicinal applications of this compound are particularly promising. It has been explored for its role in developing pharmaceutical agents targeting carbohydrate-processing enzymes.

Clinical Relevance :
Studies indicate that compounds similar to (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol exhibit anti-diabetic properties by modulating enzyme activity involved in glucose metabolism.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

Application AreaDescription
Organic SynthesisUsed as an intermediate for glycosides
Pharmaceutical DevelopmentPrecursor for enzyme inhibitors
Specialty ChemicalsComponent in formulations requiring unique properties

Mechanism of Action

The mechanism of action of (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Reactivity :

  • The piperidin-1-ylmethyl group in the target compound introduces a basic nitrogen, enhancing solubility in polar solvents compared to methoxy or silyl ether derivatives .
  • Bromovinyl or ethynyl substituents (e.g., , Compound 9–10) enable further functionalization via cross-coupling reactions, whereas the hydroxyl group in the target compound limits such reactivity unless protected .

Stereochemical Complexity :

  • All analogues share the (3aR,5R,6S,6aR) configuration, critical for maintaining the fused ring geometry. Deviations in stereochemistry (e.g., ’s diastereomers) alter hydrogen-bonding patterns and biological activity .

Biological Relevance: Piperidine-containing derivatives (target compound) are explored for enzyme inhibition (e.g., acetylcholinesterase) due to structural similarity to alkaloids .

Physicochemical Properties

  • Hydrophobicity : The target compound’s logP (predicted ~1.5) is higher than methoxy derivatives (logP ~0.8) due to the piperidine moiety, favoring blood-brain barrier penetration .
  • Thermal Stability : The fused dioxolane-furan backbone confers stability up to ~200°C, comparable to silyl-protected derivatives in .

Biological Activity

The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through a synthesis of existing research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring and a tetrahydrofuran fused with a dioxolane ring. Its molecular formula is C13H23NO4C_{13}H_{23}NO_4 with a molecular weight of 259.30 g/mol. The InChI representation is:

InChI 1S C13H23NO4 c1 13 2 17 11 10 15 9 16 12 11 18 13 8 14 6 4 3 5 7 14 h9 12 15H 3 8H2 1 2H3 t9 10 11 12 m1 s1\text{InChI 1S C13H23NO4 c1 13 2 17 11 10 15 9 16 12 11 18 13 8 14 6 4 3 5 7 14 h9 12 15H 3 8H2 1 2H3 t9 10 11 12 m1 s1}

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₁₃H₂₃NO₄
Molecular Weight259.30 g/mol
CAS Number10548-71-7
Melting PointNot available
Boiling PointNot available

The biological activity of this compound may stem from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways involved in various physiological processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, altering cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to (3aR,5R,6S,6aR)-2,2-dimethyl have shown antimicrobial properties. For example, studies have demonstrated that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic functions.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Cell viability assays and migration assays have been employed to assess its effects on various cancer cell lines.

Case Study: In Vitro Analysis

In vitro experiments using human cancer cell lines (e.g., MDA-MB-231) showed that treatment with this compound resulted in:

  • Reduced cell proliferation : Measured via MTT assay.
  • Inhibition of migration : Assessed using wound healing assays.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of compounds with similar structures. Some studies suggest that they may protect against neurodegeneration by modulating oxidative stress and inflammation pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsMethodology Used
AntimicrobialInhibition of bacterial growthDisk diffusion method
AnticancerInduction of apoptosisMTT assay, Wound healing assay
NeuroprotectiveReduction in oxidative stressCell viability assays

Recent Studies

Recent literature highlights the exploration of this compound as a lead candidate for drug development. For instance:

  • Study A : Investigated the structure–activity relationship (SAR) of related compounds and found that modifications to the piperidine moiety enhanced biological activity.
  • Study B : Focused on the potential use of this compound in treating neurodegenerative diseases, demonstrating significant protective effects in neuronal cell cultures.

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : Animal models should be utilized to assess therapeutic potential.
  • Mechanistic studies : Detailed investigations into how this compound interacts at the molecular level are necessary.

Q & A

Q. What are the common synthetic routes for preparing (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or protective group strategies. For example:
  • Stepwise Functionalization : Introduce the piperidinylmethyl group via alkylation of a precursor alcohol using piperidine derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
  • Protective Group Chemistry : Use acetyl or benzyl groups to protect hydroxyl moieties during synthesis, followed by deprotection using catalytic hydrogenation or acidic conditions .
  • Key Reagents : Sodium trimethylsilanolate (NaTMS) in methanol has been employed for stereochemical control in similar fused-ring systems, yielding 56% efficiency .
Method ConditionsYieldKey Reference
Nucleophilic SubstitutionDMF, 80°C, 12h~45%
Protective Group StrategyBnCl, NaH, THF~60%

Q. How is the stereochemical configuration of this compound validated?

  • Methodological Answer : Stereochemical validation relies on:
  • X-ray Crystallography : Single-crystal analysis confirms the (3aR,5R,6S,6aR) configuration. Data collection uses Bruker AXS diffractometers (Mo-Kα radiation, λ = 0.71073 Å), with refinement via SHELXL .
  • NMR Spectroscopy : 1^1H-1^1H COSY and NOESY correlations resolve spatial proximities of methyl and piperidinyl groups. For example, coupling constants (J5,6=4.2HzJ_{5,6} = 4.2 \, \text{Hz}) confirm axial-equatorial relationships .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Hydrolytic Sensitivity : The dioxolane ring is prone to acid-catalyzed hydrolysis. Store under inert gas (N2_2/Ar) at –20°C in anhydrous DMSO or THF .
  • Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized while preserving stereochemical integrity?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantiomeric excess (ee > 90%) during piperidinylmethyl group introduction.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12h) while maintaining yields via controlled dielectric heating .
  • DoE (Design of Experiments) : Screen solvent polarity (e.g., DMF vs. DCM) and temperature gradients to identify Pareto-optimal conditions .

Q. How to resolve contradictions between computational and experimental spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference experimental 1^1H/13^13C NMR with DFT calculations (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
  • Dynamic NMR (DNMR) : Probe slow-exchange processes (e.g., piperidine ring puckering) by variable-temperature NMR .

Q. What role does the piperidinylmethyl group play in modulating biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The piperidinyl group enhances lipid solubility, improving blood-brain barrier penetration in CNS-targeted analogs. Compare IC50_{50} values of derivatives with/without this moiety .
  • Molecular Docking : Simulate binding to receptors (e.g., GPCRs) using AutoDock Vina. The piperidinylmethyl group may occupy hydrophobic pockets, increasing affinity by 2–3 kcal/mol .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer :
  • Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) to verify purity >98%. Impurities (e.g., diastereomers) lower observed melting points .
  • Crystallization Solvent Effects : Recrystallize from ethyl acetate (mp 142–144°C) vs. hexane (mp 138–140°C) to assess polymorphism .

Methodological Tables

Q. Table 1: Comparative Analysis of Synthetic Methods

ParameterNucleophilic SubstitutionProtective Group Strategy
Stereochemical ControlModerateHigh
Reaction Time12h24h
ScalabilityLimited (mg scale)High (g scale)
Reference

Q. Table 2: Key Spectroscopic Data

TechniqueObserved DataComputational Prediction
1^1H NMR (CDCl3_3)δ 3.85 (d, J=4.2 Hz, H-6)δ 3.82 (H-6)
13^13C NMRδ 109.5 (C-2, C-3a)δ 108.9–110.1
IR (cm1^{-1})3420 (OH), 1650 (C-O-C)3405, 1648
Reference

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(piperidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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